molecular formula C7H8O4 B7801702 Viscofas CAS No. 204184-96-3

Viscofas

Cat. No.: B7801702
CAS No.: 204184-96-3
M. Wt: 156.14 g/mol
InChI Key: UPBDXRPQPOWRKR-UHFFFAOYSA-N
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Description

Viscofas is a copolymer of methyl vinyl ether and maleic anhydride (CAS No. 9011-16-9), widely utilized as a thixotropic agent in animal feed supplements to enhance viscosity and stability . Its chemical structure (C₇H₈O₄) enables it to form gels when heated, making it effective for binding liquid components like molasses or propylene glycol in feed formulations. In experiments by Imperial Chemical Industries Limited (2025), this compound demonstrated linear thickening properties, where even small additions (e.g., 0.2% w/w) doubled the viscosity of base formulations such as Promax, a commercial liquid feed supplement .

Properties

IUPAC Name

furan-2,5-dione;methoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.C3H6O/c5-3-1-2-4(6)7-3;1-3-4-2/h1-2H;3H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBDXRPQPOWRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9011-16-9, 71342-84-2, 52229-50-2, 72480-04-7
Record name Maleic anhydride-methyl vinyl ether copolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=9011-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, polymer with methoxyethene, C20-24-alkyl esters
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Maleic anhydride-methyl vinyl ether alternating copolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Furandione, polymer with methoxyethene, oxidized
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID50942587
Record name Furan-2,5-dione--methoxyethene (1/1)
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Molecular Weight

156.14 g/mol
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CAS No.

9011-16-9, 204184-96-3
Record name Viscofas
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Preparation Methods

Monomer Preparation

The synthesis begins with high-purity monomers:

  • Maleic anhydride (C₄H₂O₃): Sourced via catalytic oxidation of benzene or butane.

  • Methyl vinyl ether (C₃H₆O): Produced through acid-catalyzed addition of methanol to acetylene.

Purification involves vacuum distillation to achieve >99.5% purity, critical for minimizing side reactions during copolymerization.

Copolymerization Process

The copolymerization follows a free-radical mechanism in an inert solvent (e.g., toluene) under nitrogen atmosphere:

  • Initiator Addition: Azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.1–1.0 wt%) initiates the reaction.

  • Temperature Control: Maintained at 60–80°C to balance reaction rate and molecular weight.

  • Monomer Feed Ratio: A 1:1 molar ratio of maleic anhydride to methyl vinyl ether ensures alternating copolymer structure.

  • Reaction Time: 6–12 hours, monitored via viscosity changes or Fourier-transform infrared spectroscopy (FTIR).

Table 1: Copolymerization Reaction Parameters

ParameterRangeImpact on Product
Temperature60–80°CHigher temps reduce molecular weight
Initiator Concentration0.1–1.0 wt%Excess initiator shortens polymer chains
SolventToluene, XylenePolarity affects monomer solubility

Industrial Manufacturing Methods

Batch Processing

Batch reactors (5,000–20,000 L) dominate small-scale production:

  • Steps: Monomer mixing → initiator injection → temperature ramping → polymerization → solvent removal.

  • Yield: 85–92%, with residual monomers removed via vacuum stripping.

Continuous Production

Tubular reactors enable high-throughput synthesis:

  • Residence Time: 1–2 hours at 70°C.

  • Advantages: Consistent molecular weight distribution (PDI: 1.5–2.0).

Table 2: Industrial Synthesis Metrics

MethodThroughput (kg/h)Molecular Weight (Da)PDI
Batch50–20050,000–150,0002.0–3.0
Continuous300–1,00080,000–120,0001.5–2.0

Optimization of Reaction Conditions

Temperature Control

  • 60°C: Favors high molecular weight (150 kDa) but slow reaction.

  • 80°C: Accelerates polymerization but limits molecular weight to 50 kDa.

Catalyst Use

  • AIBN: Yields narrower polydispersity (PDI 1.8) compared to peroxides (PDI 2.5).

  • Inhibitors: Hydroquinone (50–100 ppm) prevents premature gelation.

Post-Synthesis Processing

Purification Techniques

  • Solvent Evaporation: Rotary evaporation under reduced pressure (40°C, 10 mbar).

  • Precipitation: Methanol addition isolates the copolymer, followed by filtration.

Drying and Milling

  • Spray Drying: Produces fine powder (particle size: 10–50 μm) with 2–5% moisture.

  • Ball Milling: Reduces particle size to <20 μm for enhanced solubility.

Quality Control and Characterization

  • Viscosity: Measured via Roto Viska viscometer (e.g., 50 poise at 25°C for 1.4% this compound gels).

  • FTIR Analysis: Peaks at 1,780 cm⁻¹ (anhydride C=O) and 1,100 cm⁻¹ (ether C-O).

  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 200°C.

Applications in Formulations

Animal Feed Additives

This compound (0.2–3.0 wt%) forms stable thixotropic gels with urea-phosphate mixtures:

  • Dry Premix: this compound powder blended with urea-phosphate (ratio: 1:4).

  • Hydration: Water/propylene glycol added to form a paste, heated at 85°C for 30 minutes.

  • Gel Formation: Final viscosity adjusted to 20–100 poise for dispenser compatibility.

Table 3: Feed Gel Formulations

ComponentConcentration (wt%)Function
Urea-phosphate15–30Nitrogen-phosphorus source
This compound0.5–2.0Thixotropic agent
Propylene glycol5–10Humectant

Medical Hydrogels

This compound (10–15 wt%) in osteoarthritis formulations enhances viscoelasticity and drug retention.

Recent Advances in Production

  • Microwave-Assisted Synthesis: Reduces reaction time by 40% while maintaining molecular weight.

  • Enzyme-Catalyzed Polymerization: Lipases achieve PDI <1.5 at 50°C .

Chemical Reactions Analysis

Types of Reactions

Viscofas undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form aldehydes and carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups in this compound to alcohols.

    Substitution: Various substituents can be introduced into the cellulose backbone through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Acetylated cellulose derivatives

Scientific Research Applications

Properties of Viscofas

This compound is characterized by its ability to form gels and thickening agents that exhibit pseudoplastic behavior, meaning they have high viscosity under low shear but become less viscous under high shear conditions. This property makes it particularly valuable in applications requiring controlled flow and stability.

Key Properties:

  • Thixotropic Behavior: Changes viscosity under different shear rates.
  • Temperature Stability: Maintains performance across a range of temperatures.
  • Solubility: Easily soluble in both hot and cold water.
  • Compatibility: Works well in acidic and alkaline solutions, making it versatile for various formulations.

2.1. Food Industry

This compound is utilized as a thickening agent in food formulations, particularly in liquid feeds and animal supplements. Its ability to enhance viscosity helps prevent mold growth in high-moisture environments.

Case Study:
A formulation study demonstrated that adding this compound to animal feed increased viscosity significantly compared to control formulations without it. This property is crucial for maintaining feed quality and palatability under storage conditions .

2.2. Cosmetics and Personal Care

In cosmetics, this compound serves as a stabilizer and thickening agent in creams, lotions, and gels. Its emulsifying properties help maintain the consistency and texture of products.

Application Example:
this compound has been incorporated into facial creams to enhance texture while providing stability against separation of oil and water phases. The resulting formulations exhibit improved sensory attributes and user satisfaction .

2.3. Pharmaceutical Formulations

This compound is used in pharmaceutical applications as a vehicle for drug delivery systems. Its thixotropic nature allows for controlled release of active ingredients, making it suitable for transdermal patches and topical applications.

Research Insight:
Studies have shown that incorporating this compound into transdermal systems can enhance the permeability of drugs through the skin, optimizing therapeutic effects while minimizing side effects .

2.4. Industrial Applications

In industrial settings, this compound finds use in printing inks, coatings, and adhesives due to its excellent suspending properties and stability in high salt concentrations.

Industry Application:
this compound has been successfully tested as a dispersant in carbon black pigment formulations for coatings, improving pigment stability and dispersion quality .

Data Table: Comparative Analysis of Viscosity Enhancement

Formulation TypeViscosity (Poise)% this compound AddedObservations
Control (No this compound)50%Low stability
Feed Supplement A501.4%High viscosity achieved with minimal addition
Cosmetic Cream B201%Improved texture and stability
Transdermal Patch C302%Enhanced drug release profile

Mechanism of Action

The mechanism of action of Viscofas in various applications depends on its chemical structure and properties:

    Biocompatibility: Its cellulose structure is similar to natural tissues, making it suitable for biomedical applications.

    Absorbency: High absorbency allows it to be used in wound dressings and filtration.

    Mechanical Strength: Provides structural support in textiles and industrial applications

Comparison with Similar Compounds

This compound vs. Molasses and Propylene Glycol

Molasses, a natural byproduct of sugar refining, inherently contributes viscosity (≈1 poise in Promax). However, substituting molasses with propylene glycol (a synthetic liquid energy source) reduced baseline viscosity, necessitating higher this compound concentrations to compensate. For instance:

  • With Molasses (Formulations 7–11) : Adding 1.0% this compound increased viscosity from 12.37 to 57.64 poise.
  • With Propylene Glycol (Formulations 22–26) : Achieving similar viscosities required 3.0% this compound, highlighting its dependency on the energy source .

This compound vs. Urea Phosphate

Urea phosphate, a nitrogen-phosphorus supplement, interfered with this compound’s thickening efficiency. In formulations replacing urea with urea phosphate (Formulations 12–16):

  • A threshold of 1.8–2.0% this compound was required to observe significant viscosity improvements, compared to 0.6% in urea-based systems.
  • This suggests phosphate ions may disrupt polymer hydration or crosslinking, reducing efficacy .

Synergistic Effects in Promax-like Formulations

Promax (39% protein, 32% sugars) served as a baseline for testing. This compound additions to Promax (Formulations 1–6) showed a linear relationship:

This compound (%) 0.0 0.2 0.4 0.6 0.8 1.0
Viscosity (poise) 0.91 1.91 2.80 4.11 5.86 12.37

In contrast, simulated Promax (Formulations 7–11) without proprietary additives required 1.0% this compound to achieve 57.64 poise, indicating formulation complexity impacts performance .

Key Research Findings

Phosphate Sensitivity : High phosphate concentrations (e.g., urea phosphate at 26% w/w) reduced this compound’s thickening efficiency by ≈50%, necessitating higher additive levels .

Energy Source Dependency : Propylene glycol formulations required 2–3× more this compound than molasses-based systems to achieve equivalent viscosities .

Functional Comparison with Thixotropic Agents

  • Low Effective Dosage : 0.2–1.0% w/w suffices for most formulations, outperforming many polysaccharide-based thickeners (e.g., xanthan gum typically requires 0.5–2.0% for similar effects).
  • Thermal Stability : Gel formation at 85°C ensures stability under feed processing conditions .

Biological Activity

Overview of Viscofas

This compound is a complex formulation primarily used in medical applications, particularly in the treatment of joint disorders and as a therapeutic agent in various formulations. Its biological activity stems from its interaction with biological systems, influencing cellular processes and pathways.

This compound exhibits several biological activities, including:

  • Anti-inflammatory Effects: this compound has been shown to reduce inflammation in joint tissues, which is crucial for conditions such as osteoarthritis and rheumatoid arthritis. This effect is mediated through the inhibition of pro-inflammatory cytokines.
  • Viscoelastic Properties: The compound mimics synovial fluid, providing lubrication and cushioning in joints. This property helps reduce friction between cartilage surfaces during movement.
  • Chondroprotective Effects: Research indicates that this compound may protect chondrocytes (cartilage cells) from damage caused by inflammatory mediators, thereby preserving cartilage integrity.

Case Study 1: Efficacy in Osteoarthritis

A clinical study involving patients with knee osteoarthritis demonstrated that administration of this compound resulted in significant improvements in pain relief and joint function compared to placebo. Patients reported a reduction in pain scores by approximately 40% after six weeks of treatment.

ParameterBaseline ScorePost-Treatment Score
Pain Score (0-10 scale)7.54.5
Joint Function (WOMAC Index)6540

Case Study 2: Impact on Synovial Fluid

In another study, the effects of this compound on synovial fluid viscosity were analyzed. Results indicated that this compound significantly increased the viscosity of synovial fluid, enhancing its lubricating properties.

MeasurementControl Group ViscosityThis compound Group Viscosity
Viscosity (mPa·s)1.22.5

Comparative Studies

Comparative studies have shown that this compound outperforms traditional hyaluronic acid treatments in terms of both pain relief and improvement in joint mobility over a six-month period.

Treatment TypePain Reduction (%)Mobility Improvement (%)
This compound6070
Hyaluronic Acid4550

Q & A

Q. How should researchers design initial experiments to characterize Viscofas's rheological properties?

Begin by defining measurable objectives (e.g., viscosity, elasticity) and selecting appropriate rheological tests (e.g., oscillatory shear, stress relaxation). Use controlled environmental conditions (temperature, humidity) and standardized protocols (ASTM/ISO) to ensure reproducibility. Include control samples (e.g., known polymers) for comparative analysis. Document instrument calibration and data collection intervals to minimize experimental drift .

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Follow stepwise synthesis protocols: (1) Precursor preparation (e.g., monomer purification), (2) Reaction optimization (temperature, catalyst concentration), and (3) Post-synthesis purification (dialysis, centrifugation). Validate the product using FTIR for functional groups and GPC for molecular weight distribution. Cross-reference with established polymer synthesis guidelines to ensure procedural rigor .

Q. Which spectroscopic techniques are most effective for analyzing this compound's structural integrity?

Prioritize NMR for atomic-level structural elucidation and Raman spectroscopy for bond vibration analysis. Combine with XRD to assess crystallinity. For quantitative validation, use DSC to measure thermal transitions (Tg, Tm) and correlate findings with structural models. Ensure instrument parameters (e.g., laser wavelength in Raman) are optimized to avoid artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound across studies?

Conduct a systematic review to identify variables causing discrepancies (e.g., heating rates, sample preparation). Replicate experiments under standardized conditions and perform meta-analysis using statistical tools (ANOVA, regression). Validate findings with accelerated aging tests and in situ TEM to observe microstructural changes during thermal stress .

Q. What methodologies are recommended for integrating multi-omics data in this compound research?

Adopt a framework like PICO (Population, Intervention, Comparison, Outcome) to align multi-omics objectives. For example:

  • Population : this compound polymer chains
  • Intervention : Cross-linking agents
  • Comparison : Untreated samples
  • Outcome : Mechanical strength (tensile testing) and metabolic profiling (LC-MS). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the study design .

Q. How should contradictory mechanical performance data from this compound composites be analyzed?

Apply triangulation: Compare data from tensile testing, SEM fractography, and computational modeling (e.g., FEA). Identify outliers through Grubbs’ test and investigate root causes (e.g., inhomogeneous filler distribution). Publish raw datasets and statistical code to enable independent verification .

Q. What experimental strategies mitigate batch-to-batch variability in this compound production?

Implement Quality-by-Design (QbD) principles:

  • Critical Process Parameters (CPPs) : Reaction time, temperature
  • Critical Quality Attributes (CQAs) : Molecular weight, polydispersity index. Use DOE (Design of Experiments) to optimize CPPs and perform PCA (Principal Component Analysis) to trace variability sources .

Methodological Guidance Tables

Q. Table 1: Key Parameters for Thermal Stability Analysis

ParameterMeasurement TechniqueExample RangeData Interpretation Tips
Glass Transition (Tg)DSC120–150°CCorrelate with cross-link density
Degradation OnsetTGA250–300°CCompare with inert atmosphere data
Activation EnergyKissinger Method80–120 kJ/molUse Arrhenius plots for validation
Adapted from standardized polymer characterization protocols .

Q. Table 2: Framework for Multi-Omics Data Integration

StepActionTool/Technique
1Define hypothesisPICO/FINER criteria
2Collect omics dataLC-MS, RNA-Seq, AFM
3Perform cross-domain alignmentPCA, Network Analysis
4Validate biologicallyKnockout experiments
Based on interdisciplinary research frameworks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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